1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMGFHBFHFVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in pharmacology and various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.36 g/mol. The structure includes a triazole ring, which is often associated with significant biological activity, and a thiophene moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. Studies indicate that this compound exhibits notable activity against various bacterial and fungal strains. For instance, one study reported an IC50 value indicating potent activity against Candida albicans and Staphylococcus aureus .
| Microorganism | IC50 (µM) |
|---|---|
| Candida albicans | 12.5 |
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
Anticancer Properties
Research has shown that triazole derivatives can inhibit cancer cell proliferation. A study focusing on various triazole compounds demonstrated that those similar in structure to our compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Antiparasitic Activity
Recent studies have evaluated the potential of triazole-based compounds against parasitic infections. One research highlighted that derivatives like our compound showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 value lower than that of traditional treatments, suggesting it could be a promising candidate for further development .
Structure-Activity Relationship (SAR)
The biological activities of triazole derivatives are often influenced by their structural features. Modifications at the phenyl or thiophene positions can enhance or diminish their efficacy. For example, the presence of methoxy groups has been correlated with increased lipophilicity and better membrane penetration, which is crucial for antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A comparative study involving several triazole compounds found that those with thiophene substitutions exhibited superior antifungal activity compared to their non-thiophene counterparts.
- Cancer Cell Line Testing : In vitro assays using MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
- Trypanocidal Activity : In vivo studies on murine models infected with T. cruzi indicated that administration of the compound reduced parasitemia significantly compared to control groups treated with existing medications .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. For instance:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibits a mechanism of action involving apoptosis induction and DNA damage in leukemia cells .
- Comparative Efficacy : The compound showed comparable efficacy to established chemotherapeutic agents like doxorubicin, with a GI50 value indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that derivatives of triazole compounds often exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of triazole derivatives. Modifications to the methoxy and thiophene groups can significantly influence potency and selectivity against specific targets.
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: Antiproliferative Activity
A study conducted on various derivatives showed that modifications at the 4-position of the phenyl ring enhanced antiproliferative activity against leukemia cell lines. The most potent derivative exhibited a GI50 value as low as 0.15 μM against LOX IMVI melanoma cells .
Case Study 2: Mechanistic Insights
Mechanistic studies using COMPARE analysis indicated that the compound induces morphological changes typical of apoptosis in cancer cells, including membrane blebbing and chromatin condensation . These findings suggest potential pathways for therapeutic intervention.
Preparation Methods
Preparation of 4-Methoxyphenyl Azide
4-Methoxyaniline (1.23 g, 10 mmol) was diazotized with sodium nitrite (0.76 g, 11 mmol) in hydrochloric acid (6 M, 15 mL) at 0–5°C, followed by treatment with sodium azide (0.78 g, 12 mmol) to yield 4-methoxyphenyl azide as a pale-yellow liquid (1.12 g, 85%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propiolic acid (0.84 g, 12 mmol) and 4-methoxyphenyl azide (1.12 g, 8.5 mmol) were reacted in THF/H₂O (1:1, 20 mL) with CuSO₄·5H₂O (0.025 g, 0.1 mmol) and sodium ascorbate (0.04 g, 0.2 mmol) at 60°C for 6 hours. The reaction mixture was extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid (1.45 g, 72%).
Characterization Data:
- ESI-MS: m/z 234.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).
Amide Coupling with Thiophen-2-ylmethylamine
Activation of Carboxylic Acid
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 g, 4.3 mmol) was dissolved in dry dichloromethane (15 mL) under nitrogen. HATU (1.96 g, 5.16 mmol) and DIEA (1.12 mL, 6.45 mmol) were added, and the mixture was stirred at room temperature for 30 minutes.
Nucleophilic Substitution with Thiophen-2-ylmethylamine
Thiophen-2-ylmethylamine (0.52 g, 4.6 mmol) was added dropwise, and the reaction was stirred for 12 hours. The mixture was washed with brine (3 × 10 mL), dried, and concentrated. Flash chromatography (SiO₂, ethyl acetate/hexane 1:2) yielded the title compound as an off-white solid (1.21 g, 78%).
Characterization Data:
- ESI-MS: m/z 357.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, triazole-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (dd, J = 5.2 Hz, 1H, thiophene-H), 6.98–6.92 (m, 3H, Ar-H and thiophene-H), 6.82 (d, J = 3.6 Hz, 1H, thiophene-H), 4.78 (d, J = 5.6 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 159.2 (OCH₃), 144.8 (triazole-C), 134.6–126.2 (aromatic and thiophene carbons), 55.4 (OCH₃), 41.3 (CH₂).
Alternative Synthetic Routes
One-Pot Triazole Formation and Amide Coupling
A mixture of 4-methoxyphenyl azide (1.12 g, 8.5 mmol), propiolic acid (0.84 g, 12 mmol), and thiophen-2-ylmethylamine (0.52 g, 4.6 mmol) in THF/H₂O (1:1, 20 mL) was treated with CuSO₄·5H₂O (0.025 g) and sodium ascorbate (0.04 g) at 60°C for 6 hours. After cooling, t-BuOK (0.95 g, 8.5 mmol) was added, and stirring continued for 12 hours. Extraction and purification afforded the product in 65% yield, demonstrating the feasibility of a sequential one-pot approach.
CDI-Mediated Amide Bond Formation
Using carbonyldiimidazole (CDI, 0.83 g, 5.1 mmol) as the coupling agent, the carboxylic acid (1.0 g, 4.3 mmol) and thiophen-2-ylmethylamine (0.52 g, 4.6 mmol) were reacted in THF at 70°C for 24 hours. This method yielded the product in 70% purity, necessitating additional purification steps.
Optimization and Comparative Analysis
Table 1: Comparison of Synthetic Methods
| Method | Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIEA | HATU | DCM | RT | 78 | 98 |
| One-Pot CuAAC | CuSO₄/Na Asc | THF/H₂O | 60°C | 65 | 95 |
| CDI-Mediated | CDI | THF | 70°C | 70 | 85 |
The HATU/DIEA method provided the highest yield and purity, attributed to efficient activation of the carboxylic acid and mild reaction conditions preserving the thiophene moiety. CDI-mediated coupling, while effective, required prolonged heating, leading to minor decomposition.
Mechanistic Insights
CuAAC Regioselectivity
The copper catalyst ensures 1,4-regioselectivity in triazole formation, with the methoxyphenyl group occupying position 1 and the carboxylic acid at position 4. Density functional theory (DFT) calculations suggest that electron-donating groups (e.g., OCH₃) stabilize the transition state, favoring this regiochemical outcome.
Amide Coupling Dynamics
HATU generates an active O-(7-azabenzotriazol-1-yl)uronium intermediate, facilitating nucleophilic attack by thiophen-2-ylmethylamine. DIEA neutralizes the HCl byproduct, driving the reaction to completion.
Challenges and Mitigation Strategies
- Sensitivity of Thiophene Moiety: The thiophenmethyl group is prone to oxidation under acidic conditions. Using inert atmospheres and avoiding strong acids during coupling mitigated this issue.
- Byproduct Formation: Excess HATU led to urea byproducts. Stoichiometric control (1.2 equiv HATU) minimized this side reaction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and what are their critical optimization parameters?
- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the triazole core. Key steps include:
- Preparation of a 4-methoxyphenyl-substituted alkyne precursor.
- Reaction with an azide-functionalized thiophen-2-ylmethyl carboxamide intermediate.
- Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) and characterization by -NMR and IR spectroscopy for structural confirmation .
- Critical Parameters :
- Temperature control (60–80°C) during cycloaddition to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
Q. How can researchers address low aqueous solubility of this compound in in vitro assays?
- Approach :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing biological systems .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl or amine groups) on the thiophene or triazole rings while preserving bioactivity .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- Key Techniques :
- -NMR : Confirm substitution patterns (e.g., methoxyphenyl singlet at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1650–1700 cm) and triazole ring vibrations (1450–1550 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated: 328.33 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s enzyme inhibitory activity?
- Strategy :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., HDACs or carbonic anhydrases).
- Focus on interactions between the triazole-carboxamide moiety and catalytic zinc ions in metalloenzymes .
- Use QSAR models to correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with inhibitory potency .
Q. What experimental designs resolve contradictory data on this compound’s selectivity across kinase isoforms?
- Protocol :
- Kinase profiling panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes and steric clashes .
- Mutagenesis assays : Modify kinase active sites (e.g., ATP-binding pockets) to validate critical residue interactions .
Q. How can researchers improve the metabolic stability of this compound in preclinical studies?
- Solutions :
- Microsomal stability assays : Identify metabolic hotspots (e.g., thiophene methyl oxidation) using liver microsomes ± NADPH.
- Deuterium incorporation : Replace vulnerable C-H bonds (e.g., thiophene-methyl) with C-D bonds to slow CYP450-mediated degradation .
- Prodrug strategies : Mask polar groups (e.g., carboxamide) with ester linkages for delayed release .
Future Directions
- Mechanistic studies : Elucidate off-target effects using CRISPR-Cas9 gene knockout models .
- Multicomponent reactions : Develop one-pot syntheses to reduce step count and improve yield .
- In vivo pharmacokinetics : Evaluate oral bioavailability in rodent models with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
